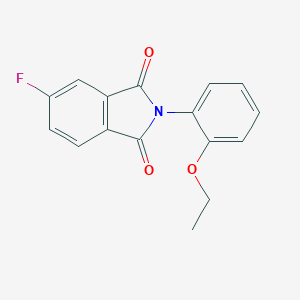![molecular formula C15H16BrF3N4O2S B258742 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell survival and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibits the activity of glutaminase, which is responsible for the conversion of glutamine to glutamate. Glutamate is then converted to alpha-ketoglutarate, which is a key intermediate in the tricarboxylic acid (TCA) cycle. The TCA cycle is important for the production of energy in cells. By inhibiting glutaminase, 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide causes a decrease in the levels of alpha-ketoglutarate, which leads to a decrease in energy production and ultimately cell death.
Biochemical and physiological effects:
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a selective effect on cancer cells, as normal cells are able to use other metabolic pathways to produce energy. 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have high selectivity for cancer cells, which makes it a potentially effective anticancer agent. However, 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has some limitations. It has poor solubility in water, which can make it difficult to use in experiments. It is also unstable in solution, which can lead to degradation over time.
将来の方向性
There are several future directions for research on 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have synergistic effects with other drugs, such as cisplatin and doxorubicin. Another potential direction is to investigate its potential as a treatment for other diseases, such as metabolic disorders. 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have potential as a treatment for obesity and diabetes by inhibiting glutaminase activity. Finally, future research could focus on modifying 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide to improve its solubility and stability, which could make it more effective as an anticancer agent.
合成法
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized using a multistep process involving the reaction of various chemical compounds. The synthesis starts with the reaction of 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl 2-bromoacetate to form 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid ethyl ester. This compound is then reacted with thioacetamide to form 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide.
科学的研究の応用
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide works by blocking the activity of glutaminase, which is essential for cancer cell metabolism. This leads to the depletion of glutamine, which in turn causes the cancer cells to undergo cell death.
特性
製品名 |
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
分子式 |
C15H16BrF3N4O2S |
分子量 |
453.3 g/mol |
IUPAC名 |
2-[[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16BrF3N4O2S/c1-4-8-7(3)26-14(10(8)13(20)25)21-9(24)5-23-6(2)11(16)12(22-23)15(17,18)19/h4-5H2,1-3H3,(H2,20,25)(H,21,24) |
InChIキー |
MQAMXASPPHYALS-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)
![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)


![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)

